1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide
Description
This compound is a pyrazole-based carboxamide derivative featuring a 1-methylpyrrole substituent at the 3-position of the pyrazole ring. The pyrrole moiety introduces steric and electronic effects that influence molecular interactions, solubility, and biological activity.
Properties
Molecular Formula |
C11H15N5O |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-methyl-5-[(1-methylpyrrol-2-yl)methylamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H15N5O/c1-15-5-3-4-8(15)7-13-10-6-9(11(12)17)16(2)14-10/h3-6H,7H2,1-2H3,(H2,12,17)(H,13,14) |
InChI Key |
QLYZVUUEAFAPRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC2=NN(C(=C2)C(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the pyrrole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with hydrazine hydrate can form the pyrazole ring, which is then further functionalized to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent choice, temperature control, and reaction time are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Pyrazole Carboxamide Derivatives
Pyrazole carboxamides share a common scaffold but differ in substituents, which dictate their physicochemical and biological properties. Key analogs include:
Key Observations :
- The pyrrole-containing derivative (target compound) likely exhibits enhanced aromatic stacking compared to aliphatic substituents (e.g., ethylamine in ).
- Carboxamide vs. Ester/Cyano Groups: The 5-carboxamide group improves hydrogen-bonding capacity, critical for target binding, whereas esters (e.g., ) or nitriles (e.g., ) may prioritize solubility or reactivity.
Pharmacological Relevance of Substituents
Pyrrole vs. Aryl Substituents
Compounds like 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () feature bulky aryl groups at the 5-position. In contrast, the target compound’s 1-methylpyrrole side chain balances lipophilicity and compactness, which may improve CNS penetration .
Carboxamide vs. Hydroxamic Acid Derivatives
The synthesis of N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide () introduces a hydroxamic acid group, which chelates metal ions in enzyme active sites (e.g., HDAC inhibitors). The target compound’s simple carboxamide lacks this chelation capacity but offers better metabolic stability .
Biological Activity
1-Methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₁H₁₅N₃O
- Molecular Weight : 201.27 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that pyrazole derivatives, including the compound , exhibit a range of biological activities:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is closely related to their chemical structure. Key modifications that enhance activity include:
- Substitution patterns on the pyrazole ring.
- The presence of electron-withdrawing or electron-donating groups.
For instance, the introduction of halogens has been shown to improve anticancer activity significantly .
Case Studies
Several studies have evaluated the efficacy of similar pyrazole compounds:
Study 1: Anticancer Activity
In a study assessing various pyrazoles against breast cancer cell lines (MCF-7 and MDA-MB-231), specific derivatives showed enhanced cytotoxicity when combined with doxorubicin, indicating a synergistic effect. The study concluded that structural modifications could lead to more effective treatments for aggressive cancer types .
Study 2: Anti-inflammatory Potential
A series of pyrazole carboxamides were synthesized and tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that specific derivatives significantly reduced TNF-alpha levels, supporting their potential use in inflammatory conditions .
Data Tables
| Activity Type | Compound Class | Notable Findings |
|---|---|---|
| Antitumor | Pyrazole Derivatives | Effective against MCF-7 and MDA-MB-231 cell lines |
| Anti-inflammatory | Pyrazole Carboxamides | Reduced TNF-alpha levels in vitro |
| Antimicrobial | Pyrazole Compounds | Active against various bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
